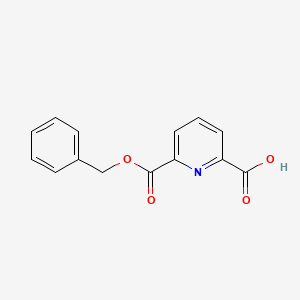

6-((Benzyloxy)carbonyl)picolinic acid

Beschreibung

Eigenschaften

Molekularformel |

C14H11NO4 |

|---|---|

Molekulargewicht |

257.24 g/mol |

IUPAC-Name |

6-phenylmethoxycarbonylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C14H11NO4/c16-13(17)11-7-4-8-12(15-11)14(18)19-9-10-5-2-1-3-6-10/h1-8H,9H2,(H,16,17) |

InChI-Schlüssel |

BUGIQUUGSSDEMD-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC=CC(=N2)C(=O)O |

Herkunft des Produkts |

United States |

Comprehensive Physicochemical Profiling and Synthetic Applications of 6-((Benzyloxy)carbonyl)picolinic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

In modern drug discovery and supramolecular chemistry, the precise spatial arrangement of pharmacophores is paramount. 6-((Benzyloxy)carbonyl)picolinic acid —frequently referred to in literature as 2,6-pyridinecarboxylic acid mono benzyl ester or monobenzyl dipicolinate—serves as a highly versatile, orthogonally protected building block. By masking one of the two equivalent carboxylic acid groups of dipicolinic acid with a benzyl ester, synthetic chemists unlock the ability to perform sequential, unidirectional couplings.

As a Senior Application Scientist, I have observed that the strategic use of this intermediate is critical in two major domains: the synthesis of non-peptide foldamers that mimic protein secondary structures, and the development of Metallo-β-Lactamase (MBL) inhibitors where the pyridine-2,6-dicarboxylate core acts as a potent zinc chelator. This whitepaper provides a rigorous breakdown of its physicochemical properties, a self-validating synthetic protocol, and the mechanistic rationale behind its application in advanced therapeutics.

Physicochemical Profiling

Understanding the physical and chemical properties of 6-((Benzyloxy)carbonyl)picolinic acid is essential for predicting its behavior in various solvent systems and its reactivity during peptide-like coupling cycles. The presence of the pyridine nitrogen introduces a pH-dependent solubility profile, while the benzyl group significantly increases the molecule's lipophilicity compared to its parent dipicolinic acid.

Quantitative Data Summary

| Property | Value | Structural / Operational Significance |

| Chemical Name | 6-((Benzyloxy)carbonyl)picolinic acid | IUPAC standard nomenclature. |

| Synonyms | Monobenzyl dipicolinate; 2,6-Pyridinecarboxylic acid mono benzyl ester | Common literature designations. |

| Molecular Formula | C₁₄H₁₁NO₄ | - |

| Molecular Weight | 257.24 g/mol | Facilitates mass balance calculations in coupling. |

| H-Bond Donors | 1 (Carboxylic acid -OH) | Critical for solubility in polar protic solvents. |

| H-Bond Acceptors | 5 (1 Pyridine N, 4 Oxygen atoms) | Enables strong coordination with transition metals (e.g., Zn²⁺). |

| Appearance | Viscous oil to off-white solid | Physical state depends on residual solvent and purity. |

| Solubility | DCM, THF, DMF, DMSO, Benzyl Alcohol | Highly soluble in standard organic coupling solvents. |

Synthetic Methodology: The Orthogonal Protection Strategy

Synthesizing a mono-ester from a symmetric di-acid is inherently challenging due to statistical distribution, which typically yields a mixture of unreacted starting material, the desired mono-ester, and the over-reacted di-ester. To bypass this, we utilize a heterogeneous catalysis strategy combined with a pH-driven phase separation workup, as originally pioneered in the synthesis of oligoanthranilamides .

Causality Behind Experimental Choices

-

Catalyst Selection (DOWEX 500-X8 H+): Using a strongly acidic cation exchange resin instead of homogeneous acids (like H2SO4 or HCl ) prevents the formation of intractable emulsions during the initial workup. The heterogeneous catalyst drives the Fischer esterification and is easily removed via simple filtration.

-

Solvent as Reactant: Benzyl alcohol (BnOH) is used in massive excess as the solvent to drive the equilibrium toward esterification via Le Chatelier's principle.

-

Orthogonal Protection: The benzyl ester is chosen because it can be cleaved via catalytic hydrogenolysis ( H2 , Pd/C) under neutral conditions, preserving acid-labile (e.g., Boc) or base-labile (e.g., Fmoc) protecting groups elsewhere in the synthesized complex.

Step-by-Step Protocol

Note: This protocol is a self-validating system. The success of each step can be visually or chemically verified before proceeding.

-

Reaction Setup: Suspend 2,6-pyridinecarboxylic acid (11.5 g, 69 mmol) and DOWEX 500-X8 H+ (20−50 mesh, 4.50 g) in benzyl alcohol (120 mL).

-

Thermal Activation: Reflux the mixture for 1.5 hours. Validation: The suspension should clarify slightly as the di-acid converts to the more soluble mono- and di-esters.

-

Catalyst Removal: Cool the mixture to room temperature. Filter off the DOWEX resin and wash the filter cake with toluene to ensure complete recovery of the product.

-

Alkaline Extraction (Crucial Step): Extract the filtrate with saturated aqueous NaHCO3 (4 × 400 mL).

-

Mechanism: The unreacted di-acid and the desired mono-ester contain free carboxylic acids. They are deprotonated to form water-soluble sodium salts and migrate to the aqueous phase. The unwanted di-benzyl ester remains in the organic phase.

-

-

Acidification: Combine the aqueous layers and carefully acidify with concentrated H2SO4 until the pH drops below 2.0.

-

Mechanism: This protonates the mono-ester, neutralizing its charge and drastically reducing its aqueous solubility.

-

-

Product Isolation: Extract the acidified aqueous layer with CH2Cl2 (2 × 250 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4 , and evaporate in vacuo to yield the crude product as a viscous oil.

Fig 1. Step-by-step synthesis and purification workflow for 6-((Benzyloxy)carbonyl)picolinic acid.

Mechanistic Applications in Drug Development

A. Supramolecular Foldamers

In the development of non-peptide oligomers that form extended helical secondary structures, 6-((Benzyloxy)carbonyl)picolinic acid acts as a geometric "turn" inducer. The 120-degree angle between the 2- and 6-positions of the pyridine ring forces the attached amide chains into a coiled conformation. The mono-benzyl ester allows chemists to couple one side of the pyridine ring to an anthranilamide chain using coupling reagents like trimethylacetyl chloride or HATU, while keeping the other side protected until the next iterative coupling cycle is required .

B. Metallo-β-Lactamase (MBL) Inhibitors

Antibiotic resistance driven by Metallo-β-Lactamases (e.g., IMP-1, NDM-1) is a global health crisis. These enzymes utilize zinc ions ( Zn2+ ) in their active sites to hydrolyze carbapenems. Dipicolinic acid derivatives are potent MBL inhibitors because the pyridine nitrogen and the two carboxylate oxygens form a highly stable ternary complex with the active-site zinc, effectively stripping or blocking the metal .

Using 6-((Benzyloxy)carbonyl)picolinic acid allows drug developers to attach a targeting moiety (to improve bacterial cell wall permeability) to one carboxylate via an amide bond, while subsequently deprotecting the benzyl ester to reveal the crucial zinc-chelating pharmacophore.

Fig 2. Application pathway of the mono-ester in the synthesis of MBL inhibitors.

Analytical Characterization and Validation

To ensure the integrity of the synthesized building block before committing it to expensive downstream coupling reactions, the following analytical validations must be performed:

-

1 H NMR Spectroscopy ( CDCl3 or DMSO−d6 ): The defining diagnostic peak is the singlet corresponding to the benzylic methylene ( CH2 ) protons, typically appearing around δ 5.40 ppm. The pyridine ring protons will present as a distinct AB2 or ABC spin system in the aromatic region ( δ 8.0 - 8.3 ppm), integrating for exactly 3 protons.

-

Mass Spectrometry (ESI-MS): High-resolution mass spectrometry should yield a pseudo-molecular ion [M+H]+ at m/z 258.07, confirming the exact mass of the mono-esterified product.

-

Infrared Spectroscopy (FT-IR): Look for two distinct carbonyl ( C=O ) stretches: one for the ester (~1725 cm−1 ) and a broader one for the carboxylic acid (~1700 cm−1 ), alongside a broad O−H stretch (2500–3000 cm−1 ).

References

-

Title: Novel Folding Patterns in a Family of Oligoanthranilamides: Non-Peptide Oligomers That Form Extended Helical Secondary Structures Source: Journal of the American Chemical Society (1997) URL: [Link]

-

Title: Hydroxyhexylitaconic acids as potent IMP-type metallo-β-lactamase inhibitors for controlling carbapenem resistance in Enterobacterales Source: Antimicrobial Agents and Chemotherapy / PubMed Central (2024) URL: [Link]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-((Benzyloxy)carbonyl)picolinic Acid

This technical guide provides a detailed analysis and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 6-((benzyloxy)carbonyl)picolinic acid. As a key intermediate in various synthetic applications, a thorough understanding of its spectral characteristics is crucial for researchers, scientists, and professionals in drug development for reaction monitoring, quality control, and structural verification. This document offers a comprehensive examination of the expected spectral features, drawing upon established principles of NMR spectroscopy and comparative data from analogous structures.

Introduction

6-((Benzyloxy)carbonyl)picolinic acid, a disubstituted pyridine derivative, incorporates a carboxylic acid at the C2 position and a benzyloxycarbonyl group at the C6 position. This unique arrangement of electron-withdrawing groups on the pyridine ring significantly influences the electron density distribution and, consequently, the chemical shifts of the ring's protons and carbons. Understanding these electronic effects is paramount to accurately assigning the NMR signals.

The structural elucidation of such molecules is heavily reliant on one- and two-dimensional NMR techniques. This guide will present a detailed prediction and rationale for the chemical shifts and coupling constants in both the proton and carbon-13 spectra.

Molecular Structure and Numbering

For clarity in spectral assignment, the following IUPAC numbering scheme for the pyridine and benzyl moieties will be utilized throughout this guide.

Figure 2: Generalized workflow for NMR data acquisition and analysis.

¹H NMR Spectral Analysis

The proton NMR spectrum of 6-((benzyloxy)carbonyl)picolinic acid is expected to exhibit distinct signals corresponding to the pyridine ring protons, the benzylic methylene protons, the phenyl protons of the benzyl group, and the carboxylic acid proton.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H4 | ~8.3-8.5 | t | ~7.8 | Located between two electron-withdrawing groups, leading to significant deshielding. It will appear as a triplet due to coupling with H3 and H5. |

| H3, H5 | ~8.1-8.3 | d | ~7.8 | These protons are adjacent to the deshielded H4 proton and will appear as doublets. Their chemical shifts will be similar due to the symmetrical influence of the substituents. |

| Phenyl (Bn) | ~7.3-7.5 | m | - | The five protons of the benzyl group's phenyl ring will resonate in the typical aromatic region as a complex multiplet. |

| CH₂ (Bn) | ~5.4-5.6 | s | - | The benzylic methylene protons are adjacent to an ester oxygen and a phenyl ring, causing a downfield shift. This will appear as a singlet as there are no adjacent protons. |

| COOH | ~13.0-14.0 | br s | - | The carboxylic acid proton is highly deshielded due to hydrogen bonding and the acidity of the proton. [1]It typically appears as a broad singlet and its signal may disappear upon D₂O exchange. |

¹³C NMR Spectral Analysis

The carbon-13 NMR spectrum will provide valuable information on the carbon skeleton of the molecule. The chemical shifts are highly sensitive to the electronic environment of each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2-C OOH | ~165-167 | The carboxylic acid carbonyl carbon resonates in this characteristic downfield region. [2] |

| C6-C OOBn | ~164-166 | The ester carbonyl carbon is also found in a similar downfield region to the carboxylic acid carbonyl. |

| C2, C6 | ~148-152 | These carbons are directly attached to the electron-withdrawing nitrogen and carbonyl groups, leading to significant deshielding. |

| C4 | ~138-140 | The C4 carbon is expected to be the most deshielded of the pyridine ring CH carbons due to the influence of the para-nitrogen and the meta-substituents. |

| C1' (Bn) | ~135-137 | The ipso-carbon of the benzyl group's phenyl ring. |

| C2'/C6', C3'/C5', C4' (Bn) | ~128-129 | The aromatic carbons of the benzyl group will appear in this typical range. |

| C3, C5 | ~126-128 | These carbons are less deshielded than C4. |

| C H₂ (Bn) | ~67-69 | The benzylic carbon is attached to an oxygen atom, resulting in a downfield shift into this region. |

Discussion and Mechanistic Insights

The predicted chemical shifts are based on the additive effects of the substituents on the pyridine ring. Both the carboxylic acid and the benzyloxycarbonyl groups are electron-withdrawing, which generally leads to a downfield shift of the ring protons and carbons compared to unsubstituted pyridine.

The relative positions of the pyridine ring protons (H4 > H3/H5) are a direct consequence of the electronic effects of the substituents and the ring nitrogen. The central H4 proton experiences the combined deshielding effect of both substituents, placing it furthest downfield.

For definitive assignment, two-dimensional NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable. A COSY spectrum would confirm the coupling relationships between H3, H4, and H5. An HSQC spectrum would correlate the proton signals directly to their attached carbon atoms, confirming the assignments made in the tables above. An HMBC (Heteronuclear Multiple Bond Correlation) experiment would further solidify the structure by showing correlations between protons and carbons that are two or three bonds apart, for instance, between the benzylic CH₂ protons and the C6 and ester carbonyl carbons. [3]

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 6-((benzyloxy)carbonyl)picolinic acid. The presented data, based on established NMR principles and data from analogous compounds, serves as a robust framework for researchers in the identification and characterization of this important chemical entity. The detailed rationale behind the spectral assignments offers a deeper understanding of the structure-property relationships at play. For unequivocal structural confirmation, the acquisition of experimental 2D NMR data is highly recommended.

References

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

- Bawa, R. A., & Tanski, J. M. (2012). Synthesis of Some Aminopicolinic Acids. International Research Letters of Chemistry, 2012.

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

- Hay, M. B., & Myneni, S. C. B. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349–3361.

- Okamoto, I., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 735–744.

-

University of Wisconsin-Madison, Department of Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzyl Benzoate. NIST Chemistry WebBook. Retrieved from [Link]

-

Redalyc. (n.d.). Synthesis and characterization of novel α-monomers of peptide nucleic acid. Retrieved from [Link]

- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(13), 3349-3361.

-

MDPI. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Springer. (n.d.). 5 Combination of 1H and 13C NMR Spectroscopy. Retrieved from [Link]

Sources

In-Depth Technical Guide: pKa Determination of 6-((Benzyloxy)carbonyl)picolinic Acid Derivatives

Executive Summary & Molecular Causality

The accurate determination of the acid dissociation constant (pKa) is a foundational metric in drug development, dictating a molecule's solubility, lipophilicity, and membrane permeability[1]. However, evaluating 6-((Benzyloxy)carbonyl)picolinic acid derivatives presents a unique matrix of physicochemical challenges.

Structurally, this molecule is a mono-benzyl ester of dipicolinic acid (pyridine-2,6-dicarboxylic acid). The presence of the lipophilic benzyloxycarbonyl (-COOCH₂Ph) group at the C6 position introduces two critical analytical hurdles:

-

Extreme Lipophilicity: The bulky benzyl group drastically reduces aqueous solubility, necessitating the use of cosolvent systems.

-

Ester Hydrolysis Risk: The ester linkage is highly susceptible to base-catalyzed hydrolysis at elevated pH levels, which can artificially skew titration data by degrading the analyte into dipicolinic acid and benzyl alcohol.

As an Application Scientist, approaching this molecule requires moving beyond standard automated titration. The experimental design must be strictly bounded by the molecule's electronic environment and must incorporate self-validating feedback loops to ensure absolute data integrity.

Structural Analysis and Acid-Base Equilibria

To design a robust protocol, we must first predict the electronic behavior of the ionizable centers.

-

Pyridine Nitrogen (N-H⁺): In unsubstituted picolinic acid, the pyridine nitrogen has a pKa of ~5.29[2]. However, in our target molecule, the nitrogen is flanked by two highly electron-withdrawing groups (a carboxylic acid at C2 and an ester at C6). This extreme electron deficiency pushes the basicity of the nitrogen down significantly, resulting in an estimated pKa of < 1.0, similar to the behavior observed in dipicolinic acid[3].

-

Carboxylic Acid (C2-COOH): The electron-withdrawing nature of the C6-ester mimics that of a second carboxylic acid. Consequently, the C2-COOH group will exhibit a highly acidic pKa, estimated around ~2.2.

Acid-base equilibrium states of 6-((Benzyloxy)carbonyl)picolinic acid.

Quantitative Data Summary

The following table summarizes the comparative pKa values of related pyridine-carboxylic acid derivatives to contextualize the expected ionization ranges.

Table 1: Comparative pKa Values of Pyridine-Carboxylic Acid Derivatives

| Compound | pKa (Carboxylic Acid) | pKa (Pyridine N-H⁺) | Reference |

| Picolinic Acid | 1.04 | 5.29 | 2[2] |

| Dipicolinic Acid | 2.16 | < 1.0 | 3[3] |

| 6-Cbz-picolinic acid | ~ 2.2 (Est.) | < 1.0 (Est.) | Derived via Substituent Effects |

Methodological Selection & Causality

Selecting the correct analytical method requires understanding the limitations of standard techniques when applied to this specific molecular architecture.

-

Why Standard Potentiometry is Suboptimal: Potentiometric titration is the historical gold standard[4]. However, measuring a pKa of ~2.2 requires titrating in the pH 1.0–3.5 range. In this highly acidic regime, the background concentration of hydronium ions ( H3O+ ) is massive, leading to severe glass electrode non-linearity and a poor signal-to-noise ratio[5].

-

The UV-Vis Spectrophotometric Advantage: UV-Vis spectrophotometry is uniquely suited for compounds with low pKa values and poor solubility[4]. Because the C2-carboxylic acid is directly conjugated to the pyridine chromophore, its deprotonation triggers a distinct, measurable shift in the UV absorption spectrum. This allows for high-precision measurements at concentrations as low as 10−5 M, bypassing the solubility limits of the benzyl ester.

-

The NMR Alternative: For derivatives that exhibit complex aggregation in water, 1 H NMR titration in aqueous-organic mixtures (e.g., 50% DMSO/ H2O ) allows for the direct measurement of absolute pKa without relying on external calibrants[6].

Self-Validating Experimental Protocols

The following protocols are designed not just to yield a number, but to mathematically and chemically prove that the number is accurate.

Protocol A: UV-Vis Spectrophotometric Titration (Primary Method)

This method utilizes multi-wavelength target-factor analysis to extract the pKa while using spectral isosbestic points as a real-time validation mechanism[4].

Step-by-Step Methodology:

-

Solvent Preparation: Prepare a 30% (v/v) methanol/water cosolvent system. The methanol ensures complete dissolution of the lipophilic benzyl ester while maintaining a stable dielectric constant.

-

Analyte Preparation: Dissolve the 6-((Benzyloxy)carbonyl)picolinic acid derivative to achieve a final working concentration of 5×10−5 M.

-

Ionic Strength Control: Add KCl to maintain a constant ionic strength of 0.15 M, preventing activity coefficient fluctuations across the pH gradient.

-

Titration Execution: Adjust the pH from 0.5 to 4.5 using standardized 0.1 M HCl and 0.1 M NaOH. Record the UV-Vis spectrum (220–350 nm) at 0.2 pH unit intervals.

-

Self-Validation (The Isosbestic Check): Overlay all acquired spectra. You must observe a sharp, fixed isosbestic point. If the isosbestic point shifts or drifts, it indicates that a secondary reaction (such as ester hydrolysis) has occurred, and the data must be discarded.

-

Data Extraction: Plot the absorbance at the λmax of the anionic form versus pH and fit the sigmoidal curve to the Henderson-Hasselbalch equation to extract the apparent pKa.

Self-validating UV-Vis spectrophotometric workflow for pKa determination.

Protocol B: Bounded Potentiometric Titration (Secondary Method)

If potentiometry must be used, the protocol must be strictly bounded to prevent the destruction of the molecule.

Step-by-Step Methodology:

-

Electrode Calibration: Calibrate the glass electrode in a 50% Dioxane/Water cosolvent system to account for liquid junction potentials.

-

Analyte Preparation: Prepare a 1.0 mM solution of the analyte in 0.15 M KCl. Purge continuously with N2 gas to exclude dissolved CO2 [5].

-

Forward Titration (Bounded): Titrate with 0.1 M NaOH from pH 1.5 up to a strict maximum of pH 4.5 . Do not exceed pH 5.0. Exposing the benzyloxycarbonyl group to high basicity will trigger irreversible ester hydrolysis.

-

Self-Validation (Back-Titration): Immediately reverse the titration using 0.1 M HCl, bringing the pH back down to 1.5. Overlay the forward and backward titration curves. Agreement between the data points within experimental error proves the reversibility of the reaction and confirms the ester remained intact[7].

-

Calculation: Determine the pKa from the inflection point of the buffer region using the first derivative method[5].

Conclusion

The pKa determination of 6-((Benzyloxy)carbonyl)picolinic acid derivatives cannot be treated as a routine assay. The combination of a highly acidic C2-carboxylic acid, an extremely weak pyridine nitrogen, and a base-sensitive C6-ester requires a meticulously designed approach. By prioritizing UV-Vis spectrophotometry over potentiometry and enforcing strict self-validating mechanisms (isosbestic points and back-titrations), researchers can guarantee the structural integrity of the analyte and the absolute trustworthiness of the resulting physicochemical data.

Sources

Application Note: Optimized Protocol for Amide Bond Formation Using 6-((Benzyloxy)carbonyl)picolinic Acid

Executive Summary

6-((Benzyloxy)carbonyl)picolinic acid (also known as pyridine-2,6-dicarboxylic acid monobenzyl ester) is a highly versatile, desymmetrized bifunctional building block. It is extensively utilized in modern drug discovery for the synthesis of complex architectures, including peptidomimetics, targeted protein degraders (PROTACs), and macrocyclic inhibitors[1]. The presence of the benzyl ester allows researchers to perform a highly selective amide coupling at the free C2-carboxylic acid, followed by a mild catalytic hydrogenation (Pd/C, H₂) to unmask the C6-carboxylic acid for subsequent functionalization.

This application note provides an authoritative, field-proven protocol for the amide coupling of 6-((Benzyloxy)carbonyl)picolinic acid with diverse amines, utilizing the highly efficient HATU/DIPEA activation system.

Mechanistic Rationale & Causality (E-E-A-T)

Why HATU over EDC/HOBt?

Picolinic acid derivatives present unique kinetic challenges during amide bond formation. The electron-withdrawing nature of the pyridine ring deactivates the carboxylate, while the adjacent pyridine nitrogen can participate in intramolecular hydrogen bonding or coordinate with standard carbodiimide coupling reagents, leading to sluggish reactions and the formation of unreactive N-acylurea byproducts.

To overcome this, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is the reagent of choice[2]. HATU rapidly converts the carboxylic acid into a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The critical advantage of the HOAt ester is the presence of the nitrogen atom at the 7-position of the benzotriazole ring. This nitrogen acts as an internal base, anchoring the incoming amine via a cyclic hydrogen-bonded transition state, which dramatically accelerates the aminolysis step even for sterically hindered or electron-deficient amines[3].

The Importance of Pre-Activation

A common failure point in HATU-mediated couplings is the direct mixing of the acid, amine, and HATU. If the amine attacks the uronium salt of HATU before the carboxylic acid is activated, it forms a stable, unreactive tetramethylguanidinium byproduct, consuming both the amine and the coupling reagent. Causality in Protocol Design: By pre-activating the picolinic acid with HATU and DIPEA for 5–10 minutes at 0 °C prior to amine addition, we ensure quantitative formation of the OAt active ester, eliminating guanidinylation and maximizing the yield of the target amide.

Quantitative Reaction Parameters

The following table summarizes the optimized stoichiometric and environmental parameters based on the nucleophilicity and steric hindrance of the target amine.

| Parameter | Standard Primary Amine | Sterically Hindered / Secondary Amine | Aniline / Electron-Deficient Amine |

| Acid Equivalents | 1.0 eq | 1.0 eq | 1.0 eq |

| Amine Equivalents | 1.1 eq | 1.5 eq | 1.5 - 2.0 eq |

| HATU Equivalents | 1.2 eq | 1.5 eq | 1.5 eq |

| DIPEA Equivalents | 3.0 eq | 4.0 eq | 4.0 eq |

| Temperature | 0 °C to 25 °C | 25 °C to 40 °C | 25 °C to 50 °C |

| Reaction Time | 2 - 4 h | 12 - 18 h | 18 - 24 h |

| Expected Yield | >85% | 60 - 80% | 40 - 65% |

Note: If the amine is supplied as a hydrochloride or trifluoroacetate salt, add an additional 1.0 eq of DIPEA to the reaction mixture to ensure complete neutralization.

Experimental Workflow

Step-by-step experimental workflow for HATU-mediated picolinic acid amide coupling.

Detailed Experimental Protocol

Materials & Reagents

-

Substrate: 6-((Benzyloxy)carbonyl)picolinic acid (1.0 mmol, 257.24 mg)

-

Amine: Target primary or secondary amine (1.1 mmol)

-

Coupling Reagent: HATU (1.2 mmol, 456.3 mg)

-

Base: N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 522 µL)

-

Solvent: Anhydrous N,N-Dimethylformamide (DMF) (10 mL)

Step-by-Step Procedure

-

Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 6-((Benzyloxy)carbonyl)picolinic acid (257.24 mg, 1.0 mmol). Purge the flask with inert gas (N₂ or Argon).

-

Solvation: Inject anhydrous DMF (10 mL) to achieve a 0.1 M concentration. Stir until the acid is fully dissolved.

-

Base Addition: Add DIPEA (522 µL, 3.0 mmol) via syringe. Stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid.

-

Pre-Activation (Crucial): Cool the reaction mixture to 0 °C using an ice-water bath. Add HATU (456.3 mg, 1.2 mmol) in one portion. Stir at 0 °C for 10 minutes.

-

Self-Validating Check: An aliquot quenched in methanol should show the methyl ester mass [M+H]⁺ via LC-MS, confirming successful activation.

-

-

Amine Addition: Dissolve the target amine (1.1 mmol) in a minimal amount of anhydrous DMF (1-2 mL) and add it dropwise to the activated ester solution at 0 °C.

-

Coupling: Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours.

-

In-Process Control (IPC): Monitor the reaction progress via LC-MS or TLC. The disappearance of the active ester mass and the appearance of the product mass[M+H]⁺ indicates completion.

Workup & Isolation

-

Quenching: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃.

-

Extraction: Dilute the mixture with Ethyl Acetate (EtOAc) (30 mL). Transfer to a separatory funnel and partition the layers. Extract the aqueous layer with an additional 20 mL of EtOAc.

-

Washing: Combine the organic layers. Wash sequentially with:

-

Saturated aqueous NaHCO₃ (2 × 20 mL) — Removes residual acid and HOAt.

-

5% aqueous LiCl or Water (3 × 20 mL) — Removes DMF and tetramethylurea.

-

Brine (20 mL).

-

-

Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification

Purify the crude residue via flash column chromatography on silica gel. A typical eluent gradient is 10% to 50% EtOAc in Hexanes, depending on the polarity of the appended amine. The benzyl ester moiety provides a strong UV chromophore, allowing for easy tracking at 254 nm.

Troubleshooting & Optimization

-

Issue: Incomplete conversion with sterically hindered amines.

-

Root Cause: The aminolysis of the OAt ester is kinetically slower than the half-life of the active ester under ambient conditions.

-

Solution: Increase the equivalents of amine and HATU to 1.5 eq. Elevate the reaction temperature to 40 °C after the amine addition step.

-

-

Issue: Hydrolysis of the benzyl ester protecting group.

-

Root Cause: Prolonged reaction times in the presence of adventitious water and excess base.

-

Solution: Ensure all solvents are strictly anhydrous. Do not exceed 3.0 eq of DIPEA unless neutralizing an amine salt. If hydrolysis persists, switch the base to the less nucleophilic 2,4,6-collidine.

-

-

Issue: High levels of tetramethylguanidinium byproduct.

-

Root Cause: The amine was mixed with HATU before the acid was fully activated.

-

Solution: Strictly adhere to the 10-minute pre-activation step at 0 °C (Step 5.2.4) before introducing the amine.

-

References

-

Title : The reductive cleavage of picolinic amides Source : cam.ac.uk URL : 2

-

Title : Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs) Source : nih.gov URL : 3

-

Title : Discovery of a Series of Macrocycles as Potent Inhibitors of Leishmania Infantum Source : nih.gov URL : 1

Sources

- 1. Discovery of a Series of Macrocycles as Potent Inhibitors of Leishmania Infantum - PMC [pmc.ncbi.nlm.nih.gov]

- 2. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 3. Exploration of Allosteric Agonism Structure-Activity Relationships within an Acetylene Series of Metabotropic Glutamate Receptor 5 (mGlu5) Positive Allosteric Modulators (PAMs): discovery of 5-((3-fluorophenyl)ethynyl)-N-(3-methyloxetan-3-yl)picolinamide (ML254) - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: A Guide to the Synthesis of Macrocyclic Ligands Incorporating 6-((Benzyloxy)carbonyl)picolinic Acid

Introduction: The Strategic Value of Picolinic Acid-Based Macrocycles

Macrocycles, cyclic molecules composed of twelve or more atoms, occupy a unique and increasingly important niche in the landscape of modern chemistry and drug discovery.[1][2] Their constrained, yet conformationally adaptable, three-dimensional structures make them ideal candidates for engaging with challenging biological targets, such as the large, flat surfaces of protein-protein interfaces, which are often considered "undruggable" by traditional small molecules.[3][4] The enhanced binding affinity and selectivity observed in macrocyclic complexes, often termed the "macrocyclic effect," stems from favorable entropic and enthalpic contributions upon binding, as the ligand is already pre-organized for coordination.[5]

Within this class of compounds, macrocycles incorporating the picolinic acid scaffold are of particular interest. Picolinic acid (pyridine-2-carboxylic acid) provides a rigid, bidentate N,O-chelating unit that forms stable complexes with a wide range of metal ions.[6][7][8] This guide focuses specifically on the synthesis of macrocycles built around 6-((benzyloxy)carbonyl)picolinic acid . The inclusion of the benzyloxycarbonyl (Cbz) group serves a dual purpose: it acts as a robust, base-stable protecting group for a second carboxylic acid functionality, and it provides a synthetic handle for post-cyclization modifications via its clean and selective removal through catalytic hydrogenation.

This document provides a detailed examination of the underlying scientific principles, proven experimental protocols, and critical characterization steps for the successful synthesis of these advanced macrocyclic structures, aimed at researchers, chemists, and professionals in drug development.

Pillar 1: Causality and Strategic Choices in Synthesis Design

The successful construction of a macrocycle is a significant synthetic challenge, primarily due to the competition between the desired intramolecular cyclization and undesired intermolecular oligomerization. The strategic choices made during the design phase are paramount to tipping this balance in favor of the desired cyclic product.

The Rationale for a Two-Stage, High-Dilution Approach

Directly cyclizing multiple components in a "one-pot" reaction is often inefficient for complex macrocycles. A more reliable and controlled strategy involves a two-stage approach:

-

Synthesis of a Linear Precursor: First, the core building blocks are coupled to form a flexible, open-chain molecule. This allows for purification and full characterization of the precursor, ensuring that high-purity material enters the critical cyclization step.

-

Intramolecular Macrocyclization: The linear precursor is then cyclized under conditions specifically designed to promote the intramolecular reaction.

The cornerstone of successful macrocyclization is the high-dilution principle . By maintaining an extremely low concentration of the reactive linear precursor, the probability of one end of a molecule finding its other end (intramolecular reaction) becomes statistically far greater than the probability of it encountering another molecule (intermolecular reaction). This is typically achieved by the slow addition of the precursor solution to a large volume of solvent using a syringe pump.

Selecting the Right Tools: Amide Bond Formation

For picolinic acid-based macrocycles, the key ring-closing reaction is often a macrolactamization (amide bond formation). The choice of coupling reagents is critical for achieving high yields and avoiding side reactions, especially epimerization if chiral centers are present.

-

For Linear Precursor Synthesis: Standard peptide coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in conjunction with an additive like HOBt (Hydroxybenzotriazole) or OxymaPure are often sufficient. They are cost-effective and efficient for straightforward intermolecular couplings.

-

For Macrocyclization: The final ring-closing step is more demanding due to conformational constraints. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DPPA (Diphenylphosphoryl azide) are frequently employed. HATU is a highly active uronium-based coupling agent that performs well even in sterically hindered situations. DPPA is effective for forming large rings, particularly in the synthesis of cyclic peptides.[9]

Pillar 2: Self-Validating Protocols for Synthesis and Analysis

The following protocols provide a step-by-step methodology for the synthesis of a representative macrocycle. Each stage includes purification and characterization checkpoints to validate the outcome before proceeding.

Experimental Workflow Overview

The overall synthetic strategy is depicted below, involving the synthesis of a linear precursor followed by a high-dilution macrocyclization.

Caption: General workflow for the synthesis of the target macrocycle.

Protocol 1: Synthesis of the Acyclic Precursor

This protocol describes the coupling of two equivalents of 6-((benzyloxy)carbonyl)picolinic acid with one equivalent of a diamine linker (e.g., 1,4-diaminobutane) to form the linear precursor.

Materials & Reagents

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example) |

| 6-((Benzyloxy)carbonyl)picolinic acid | 257.25 | 2.2 | 566 mg |

| 1,4-Diaminobutane | 88.15 | 1.0 | 88 mg |

| HATU | 380.23 | 2.4 | 912 mg |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 4.0 | 0.7 mL |

| Anhydrous Dimethylformamide (DMF) | - | - | 50 mL |

Procedure:

-

Preparation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-((benzyloxy)carbonyl)picolinic acid (2.2 eq) and HATU (2.4 eq).

-

Dissolution: Dissolve the solids in anhydrous DMF (25 mL). Cool the solution to 0 °C in an ice bath.

-

Activation: Add DIPEA (4.0 eq) dropwise to the solution. Stir at 0 °C for 20 minutes to activate the carboxylic acid.

-

Amine Addition: In a separate flask, dissolve 1,4-diaminobutane (1.0 eq) in anhydrous DMF (25 mL). Add this solution dropwise to the activated acid mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Workup: Upon completion, pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure linear precursor.

-

Characterization: Confirm the structure of the purified precursor using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). The spectra should confirm the presence of both the picolinate and diamine fragments and the absence of starting materials.

Protocol 2: High-Dilution Macrocyclization

This protocol details the ring-closure of the linear precursor to form the macrocycle.

Materials & Reagents

| Reagent | MW ( g/mol ) | Molar Eq. | Amount (Example) |

| Acyclic Precursor (from Protocol 1) | Varies | 1.0 | 250 mg |

| HATU | 380.23 | 1.5 | 245 mg |

| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 3.0 | 0.22 mL |

| Anhydrous Dichloromethane (DCM) | - | - | ~550 mL |

Procedure:

-

High-Dilution Setup: In a 1 L three-neck round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet, add anhydrous DCM (500 mL) and DIPEA (3.0 eq).

-

Precursor Solution: In a separate flask, dissolve the acyclic precursor (1.0 eq) and HATU (1.5 eq) in anhydrous DCM (50 mL).

-

Slow Addition: Using a syringe pump, add the precursor/HATU solution to the rapidly stirring DCM/DIPEA solution over a period of 8-10 hours. This slow addition is crucial for maintaining high-dilution conditions.

-

Reaction: After the addition is complete, allow the reaction to stir at room temperature for an additional 12-24 hours. Monitor the reaction by LC-MS to confirm the formation of the cyclic product and consumption of the linear precursor.

-

Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate (150 mL), wash with saturated sodium bicarbonate solution (2 x 75 mL) and brine (2 x 75 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude macrocycle by flash column chromatography. This step is often challenging and may require careful selection of the eluent system.

-

Characterization: Obtain ¹H NMR, ¹³C NMR, and HRMS data for the purified macrocycle. A successful cyclization is typically confirmed by the disappearance of signals corresponding to the terminal amine and carboxylic acid protons in the NMR and a mass spectrum matching the exact mass of the cyclic product.[10]

Protocol 3: Optional Cbz-Group Deprotection

This protocol describes the removal of the benzyloxycarbonyl protecting group to yield a free carboxylic acid on the macrocycle.

Materials & Reagents

| Reagent | Amount (Example) |

| Cbz-protected Macrocycle | 100 mg |

| Palladium on Carbon (10 wt. %) | 10 mg (catalytic) |

| Methanol or Ethyl Acetate | 20 mL |

| Hydrogen (H₂) gas | 1 atm (balloon) |

Procedure:

-

Setup: Dissolve the Cbz-protected macrocycle in a suitable solvent (e.g., methanol) in a round-bottom flask.

-

Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.

-

Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas from a balloon. Repeat this cycle three times.

-

Reaction: Stir the reaction vigorously under the hydrogen atmosphere at room temperature for 4-8 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

-

Filtration: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with additional solvent.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected macrocycle, which can be further purified by recrystallization or chromatography if necessary.

Pillar 3: Authoritative Grounding & References

The methodologies and principles described herein are grounded in established practices of synthetic organic and coordination chemistry. Macrocyclization is a widely studied field, with numerous strategies developed to overcome its inherent challenges.[11][12][13] The use of picolinic acid derivatives as structural motifs in ligands is well-documented, leveraging their potent chelating abilities for applications ranging from catalysis to medicinal chemistry.[6][14]

References

- Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands. PMC.

- Unconventional Macrocyclizations in N

- Macrocyclization Reactions at High Concentration (≥0.2M)

- Contemporary strategies for peptide macrocyclization.

- Macrocyclization strategies for the total synthesis of cyclic depsipeptides.

- Macrocyclization strategies for cyclic peptides and peptidomimetics. SciSpace.

- Synthesis and Spectral studies of Ru (II) complexes with Macrocyclic Ligands. IJRTE.

- Macrocycles: MCR synthesis and applic

- Macrocyclic ligand. Wikipedia.

- From Synthesis to Application: Advances in Macrocyclic Complexes. Indonesian Journal of Chemistry.

- Macrocycles: MCR synthesis and applications in drug discovery. Drug Discovery Today: Technologies.

- Synthesis and Characterization of Hg (II) Complexes with Macrocycic Ligand. Asian Journal of Research in Chemistry.

- Synthesis and Characterization of CoII Macrocycles and its Use for Promoting Hydrolysis of Esters. Biointerface Research in Applied Chemistry.

- Revisiting Macrocycles in Drug Discovery.

- SYNTHESIS, SPECTRAL CHARACTERIZATION, BIOLOGICAL ACTIVITY OF MACROCYCLIC LIGANDS AND METAL COMPLEXES DERIVED FROM 3,4-DIAMINOBENZOPHENONE. Rasayan Journal of Chemistry.

- Applications of macrocyclic complexes.

- Exploring Macrocyclic Chemical Space: Strategies and Technologies for Drug Discovery. MDPI.

- A Technical Guide to 6-Methylpicolinic Acid Deriv

- Studies of pendant arm macrocyclic ligands. Part 6. Royal Society of Chemistry.

- Picolinic acid. Wikipedia.

- Picolinic acid | C6H5NO2. PubChem.

- CAS 98-98-6: Picolinic acid. CymitQuimica.

- An In-depth Technical Guide to 5-(Benzyloxy)pyridine-2-carboxylic Acid. Benchchem.

- HPLC Separation of Pyridinecarboxylic Acids. SIELC Technologies.

Sources

- 1. pure.rug.nl [pure.rug.nl]

- 2. Macrocycles: MCR synthesis and applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revisiting Macrocycles in Drug Discovery - PharmaFeatures [pharmafeatures.com]

- 4. mdpi.com [mdpi.com]

- 5. Macrocyclic ligand - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Picolinic acid - Wikipedia [en.wikipedia.org]

- 8. CAS 98-98-6: Picolinic acid | CymitQuimica [cymitquimica.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and characterization of the copper(II) complexes of new N2S2-donor macrocyclic ligands: synthesis and in vivo evaluation of the 64Cu complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unconventional Macrocyclizations in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]

- 14. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Resolving Peak Tailing in 6-((Benzyloxy)carbonyl)picolinic Acid Analysis

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and resolve severe HPLC peak tailing when analyzing 6-((Benzyloxy)carbonyl)picolinic acid.

This molecule presents a unique analytical challenge: it contains an amphoteric picolinic acid core (a basic pyridine nitrogen and an acidic carboxylic acid) alongside a hydrophobic benzyloxycarbonyl (Cbz) protecting group. This specific molecular anatomy makes it highly susceptible to multiple secondary retention mechanisms.

Diagnostic Logic: Root Cause Isolation

Before altering your method, you must isolate the root cause of the peak distortion. Tailing is rarely a single-variable problem; it typically stems from either physical system failures, metal chelation, or residual silanol interactions. Follow the logical workflow below to diagnose your system.

Diagnostic workflow for isolating physical, chelation, and silanol-based HPLC peak tailing.

Core Troubleshooting Q&A

Q: Why does 6-((Benzyloxy)carbonyl)picolinic acid exhibit severe peak tailing even on modern C18 columns? A: The tailing of 6-Cbz-picolinic acid is driven by its specific molecular anatomy, which triggers two distinct chemical mechanisms:

-

Metal Chelation: Picolinic acid derivatives are classic bidentate chelators[1]. The pyridine nitrogen and the adjacent carboxylic acid oxygen coordinate strongly with transition metals (e.g., iron, aluminum) present in stainless steel tubing, frits, or as trace impurities in the silica matrix[2]. These metals act as Lewis acids, creating strong, slow-desorbing secondary interactions with the analyte[3].

-

Silanol Activity: The pyridine nitrogen is basic. On traditional or aging silica columns, unbonded free silanols (-Si-OH) dissociate to form negatively charged sites (-Si-O⁻). The protonated pyridine nitrogen interacts ionically with these sites, causing the trailing edge of the peak to drag[4].

Q: How can I definitively differentiate between a column void, silanol interactions, and metal chelation? A: Employ a self-validating diagnostic sequence. First, inject a neutral, non-ionizable probe (e.g., toluene). Neutral compounds cannot tail due to acid-base or chelation interactions; if the neutral probe tails, you have a physical problem (e.g., a column void or blocked frit)[5]. If the neutral peak is symmetrical, the issue is chemical. Next, add a strong chelator (e.g., 10 µM EDTA) to the mobile phase. If peak symmetry is restored, metal chelation is the root cause[1]. If tailing persists, residual silanol interactions are the primary driver.

Q: What mobile phase adjustments will suppress silanol interactions for this compound? A: Adjust the pH to be at least 2 units away from the pKa of the ionizable groups[6]. For 6-Cbz-picolinic acid, operating at a low pH (e.g., pH 2.0–2.5 using 0.1% Trifluoroacetic acid or Formic acid) is highly effective. At pH < 3.0, residual silanols are fully protonated and neutralized, eliminating their ability to act as cation-exchange sites for the basic pyridine nitrogen[7].

Q: How do I eliminate metal chelation artifacts without contaminating my LC-MS system with EDTA? A: For LC-MS workflows where non-volatile chelators like EDTA cause ion suppression, you must physically mask the active metal sites. Upgrade to PEEK-lined tubing and employ columns with Hybrid Surface Technology (HST) or bioinert coatings[1]. Alternatively, use a modern Type B silica column, which is manufactured to be metal-free and highly base-deactivated[2][8].

Standard Operating Procedures (SOPs)

SOP 1: Self-Validating Diagnostic Injection Sequence

Objective: Isolate the root cause of peak tailing through controlled variables.

-

Baseline Assessment: Inject 6-Cbz-picolinic acid under standard conditions (e.g., 0.1% Formic Acid in Water/Acetonitrile). Record the USP Asymmetry factor ( As ).

-

Physical vs. Chemical Check: Inject a neutral probe (e.g., Toluene).

-

Chelation Check: Add 10 µM EDTA to the mobile phase and re-inject 6-Cbz-picolinic acid.

-

Silanol Check: If EDTA yields no improvement, lower the mobile phase pH to 2.0 using 0.1% TFA.

-

Causality: Low pH protonates and neutralizes acidic free silanols[2].

-

Validation: If peak shape improves, residual silanol activity is the cause.

-

SOP 2: System Passivation and LC-MS Optimization

Objective: Establish a robust, tailing-free methodology for coordinating compounds.

-

Hardware Upgrade: Replace stainless steel capillaries with narrow internal diameter (0.005") PEEK tubing to minimize metal exposure and extra-column dispersion[4].

-

Column Selection: Install a bioinert, base-deactivated Type B silica column (e.g., columns featuring Hybrid Surface Technology or polar-embedded phases)[1][8].

-

Mobile Phase Preparation: Use LC-MS grade solvents. Add 0.1% Formic Acid to maintain a low pH. If trace metals persist in the MS source, add 5 µM medronic acid (an LC-MS compatible chelator) to the mobile phase instead of EDTA to prevent ion suppression.

-

Equilibration: Flush the system with 20 column volumes to passivate any remaining active sites before initiating the analytical sequence.

Quantitative Performance Data

The following table summarizes the expected improvements in peak symmetry and signal recovery when applying the troubleshooting steps to 6-Cbz-picolinic acid analysis.

| System Configuration | Mobile Phase Additive | Primary Mechanism Addressed | Asymmetry Factor ( As ) | Signal Recovery (%) |

| Stainless Steel + Type A Silica | 0.1% Formic Acid | None (Baseline) | 2.85 | 65% |

| Stainless Steel + Type B Silica | 0.1% Formic Acid | Silanol Interactions | 1.70 | 82% |

| Stainless Steel + Type B Silica | 0.1% TFA | Silanol (Ion-Pairing) | 1.35 | 88% |

| Stainless Steel + Type B Silica | 10 µM EDTA | Metal Chelation | 1.15 | 98% |

| Bioinert Hardware + Type B Silica | 0.1% Formic Acid | Chelation & Silanol | 1.05 | 99% |

Sources

- 1. chromatographyonline.com [chromatographyonline.com]

- 2. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]

- 3. researchgate.net [researchgate.net]

- 4. chromtech.com [chromtech.com]

- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. elementlabsolutions.com [elementlabsolutions.com]

- 8. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]

- 9. US7125492B2 - Additives for reversed-phase HPLC mobile phases - Google Patents [patents.google.com]

6-((Benzyloxy)carbonyl)picolinic acid vs unprotected dipicolinic acid in coordination chemistry

An in-depth comparative analysis of 6-((Benzyloxy)carbonyl)picolinic acid (mono-benzyl dipicolinate) and unprotected dipicolinic acid (DPA) reveals a classic dichotomy in coordination chemistry: the trade-off between immediate chelating power and synthetic versatility.

This guide provides researchers and drug development professionals with an objective evaluation of these two ligands, detailing the causality behind their experimental use, their coordination behaviors, and self-validating protocols for their application in lanthanide luminescence and targeted bioconjugation.

The Causality of Ligand Selection: Symmetry vs. Functionalization

Unprotected Dipicolinic Acid (DPA) is the gold-standard tridentate (O, N, O) ligand for f-block elements. Its rigid, highly symmetric structure allows it to wrap around lanthanide ions (such as Eu³⁺ and Tb³⁺), displacing inner-sphere water molecules. Because O-H vibrational oscillators are the primary culprits for non-radiative quenching of lanthanide excited states, DPA's ability to exclude water makes it a superior chelator for highly luminescent complexes[1]. Furthermore, DPA acts as a highly efficient "antenna," absorbing UV light and transferring energy to the lanthanide via intersystem crossing (ISC)[2].

The Limitation of DPA: DPA is perfectly symmetric. If a researcher attempts to covalently link DPA to a targeting vector (e.g., an antibody or a tumor-homing peptide) via standard amide coupling, the symmetric dicarboxylic acids will react indiscriminately. This results in a statistical mixture of unreacted DPA, desired mono-functionalized DPA, and undesired cross-linked bis-functionalized products.

The Solution: 6-((Benzyloxy)carbonyl)picolinic acid. To achieve targeted bioconjugation, chemists utilize 6-((Benzyloxy)carbonyl)picolinic acid. By protecting one of the carboxylic acids as a benzyl ester, the molecule is rendered asymmetric. This allows for precise, 100% mono-functionalization at the free carboxylic acid. Once the targeting vector is attached, the benzyl group is selectively removed via catalytic hydrogenation—a gentle process orthogonal to peptide bonds—restoring the potent (O, N, O) chelating pocket for subsequent metal coordination.

Workflow comparison: Direct DPA coordination vs. asymmetric synthesis using mono-protected DPA.

Structural and Coordination Profiling

The physical and coordination properties of the ligand dictate its behavior in aqueous media and biological systems. Table 1 summarizes the fundamental differences between the unprotected and mono-protected forms.

Table 1: Physicochemical and Coordination Comparison

| Parameter | Unprotected Dipicolinic Acid (DPA) | 6-((Benzyloxy)carbonyl)picolinic acid |

| Formula | C₇H₅NO₄ | C₁₄H₁₁NO₄ |

| Symmetry | C2v (Symmetric) | Cs (Asymmetric) |

| Denticity | Tridentate (O, N, O) | Bidentate (N, O) or Weak Tridentate |

| Charge (Deprotonated) | Dianionic (-2) | Monoanionic (-1) |

| Lipophilicity (LogP) | Highly hydrophilic (LogP < 0) | Lipophilic (due to benzyl group) |

| Primary Application | Direct metal complexation, analytical sensing | Synthetic intermediate for targeted probes |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The success of each step can be verified analytically before proceeding.

Protocol A: Direct Sensitization of Eu³⁺ using Unprotected DPA

Objective: Form a highly luminescent [Eu(DPA)₃]³⁻ complex for analytical sensing.

-

Preparation: Prepare a 10 mM solution of DPA in 0.1 M TRIS buffer (pH 7.4). Prepare a 1 mM solution of EuCl₃·6H₂O in deionized water.

-

Complexation: Add 3.0 equivalents of the DPA solution (300 µL) to 1.0 equivalent of the Eu³⁺ solution (100 µL) under gentle stirring at room temperature.

-

Validation: The reaction is thermodynamically driven and occurs instantaneously. Validate complex formation via fluorescence spectroscopy. Excite the sample at 270–280 nm (DPA absorption maximum). A massive enhancement in emission at 614 nm (Eu³⁺ 5D0→7F2 transition) confirms the displacement of water and the activation of the antenna effect[2].

Protocol B: Asymmetric Bioconjugation using 6-((Benzyloxy)carbonyl)picolinic acid

Objective: Synthesize a targeted DPA-peptide conjugate without cross-linking.

-

Activation: Dissolve 1.0 eq of 6-((Benzyloxy)carbonyl)picolinic acid in anhydrous DMF. Add 1.2 eq of HATU and 2.5 eq of DIPEA. Stir for 10 minutes to form the active ester.

-

Coupling: Add 1.0 eq of the target primary amine (e.g., a lysine residue on a targeting peptide). Stir at room temperature for 2 hours.

-

Validation (Step 1): Analyze via LC-MS. The absence of bis-functionalized mass peaks validates the use of the mono-protected ligand.

-

Deprotection: Dissolve the purified intermediate in methanol. Add 10% Pd/C catalyst (0.1 eq by weight). Purge the reaction vessel with H₂ gas (1 atm) and stir vigorously for 4 hours.

-

Filtration & Metallation: Filter the mixture through a Celite pad to remove Pd/C. Concentrate the filtrate to yield the asymmetric DPA-peptide ligand. Coordinate with Ln³⁺ as described in Protocol A.

Photophysical Performance and The Antenna Effect

The ultimate goal of utilizing DPA frameworks in lanthanide chemistry is to exploit the "Antenna Effect." Lanthanides have notoriously low molar absorption coefficients (forbidden f-f transitions). DPA acts as a light-harvesting antenna, absorbing UV energy and funneling it to the metal center.

Jablonski diagram illustrating the antenna effect in Lanthanide-DPA coordination complexes.

When comparing the photophysical output of the final complexes, the nature of the amide bond (formed after using the mono-protected precursor) slightly alters the electronics compared to pure DPA, but maintains excellent overall performance.

Table 2: Photophysical Impact (Eu³⁺ Complexes)

| Parameter | [Eu(DPA)₃]³⁻ (Symmetric) | [Eu(Asymmetric-DPA-amide)₃]³⁻ |

| Excitation Max ( λex ) | ~270–275 nm | ~275–285 nm (Red-shifted due to amide) |

| Emission Max ( λem ) | 614 nm | 614 nm |

| Hydration Number (q) | ~0 (Complete water exclusion) | ~0 (Complete water exclusion) |

| Luminescence Lifetime ( τ ) | ~1.5 - 2.0 ms | ~1.2 - 1.8 ms |

| Antenna Efficiency | Optimal | High (Slightly reduced by amide vibrational modes) |

Conclusion

For direct, untargeted analytical sensing or bulk material synthesis, unprotected dipicolinic acid remains the undisputed choice due to its commercial availability, perfect symmetry, and exceptional thermodynamic stability with transition and f-block metals. However, for advanced drug development, targeted radiopharmaceuticals, and bioconjugated luminescent probes, 6-((Benzyloxy)carbonyl)picolinic acid is an indispensable synthetic tool. By acting as an orthogonal protecting group, the benzyl ester breaks the molecule's symmetry, preventing catastrophic cross-linking and enabling the precise engineering of smart, targeted coordination complexes.

References

-

Rapid and Reliable Excitation Wavelength-Dependent Detection of 2,6-Dipicolinic Acid Based on a Luminescent Cd(II)–Tb(III) Nanocluster | Inorganic Chemistry - ACS Publications. acs.org. Available at:[Link]

-

Dipicolinic Acid-Tb3+/Eu3+ Lanthanide Fluorescence Sensor Array for Rapid and Visual Discrimination of Botanical Origin of Honey - PMC. nih.gov. Available at:[Link]

-

A Set of Three GdIII Spin Labels with Methanethiosulfonyl Groups for Bioconjugation Covering a Wide Range of EPR Line Widths | The Journal of Organic Chemistry - ACS Publications. acs.org. Available at:[Link]

Sources

A Comparative Guide to HPLC Method Validation for Purity Assessment of 6-((Benzyloxy)carbonyl)picolinic acid

A Senior Application Scientist's Field-Proven Insights into Establishing a Robust, Stability-Indicating HPLC Method

In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like 6-((Benzyloxy)carbonyl)picolinic acid, a key building block in the synthesis of more complex molecules, a rigorously validated analytical method to assess its purity is paramount. This guide provides an in-depth comparison of a well-developed, stability-indicating High-Performance Liquid Chromatography (HPLC) method against a less-optimized alternative, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2][3]

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][4] This guide will walk through the essential validation parameters, explaining the "why" behind the experimental design and data interpretation, to equip researchers, scientists, and drug development professionals with a practical framework for their own method validation challenges.

The Analyte: 6-((Benzyloxy)carbonyl)picolinic acid

6-((Benzyloxy)carbonyl)picolinic acid is a derivative of picolinic acid. Its structure, featuring a pyridine ring, a carboxylic acid, and a benzyloxycarbonyl group, suggests potential challenges in chromatographic analysis, including the need for a mobile phase that can adequately control the ionization of the carboxylic acid and provide sufficient retention for this moderately polar compound.

Potential impurities in this material could arise from starting materials, by-products of the synthesis, or degradation products. For instance, incomplete reaction could leave traces of 6-methylpicolinic acid, and hydrolysis could lead to the formation of picolinic acid itself. A robust HPLC method must be able to separate the main component from these and other potential impurities.

Method Development: A Tale of Two Methods

A stability-indicating method is crucial as it can accurately measure the drug substance in the presence of its degradation products, excipients, and additives.[5][6] Let's compare two hypothetical HPLC methods for the purity assessment of 6-((Benzyloxy)carbonyl)picolinic acid.

Method A: The Optimized, Stability-Indicating Method

This method is developed with a Quality by Design (QbD) approach, considering the physicochemical properties of the analyte.[2]

-

Column: A C18 reversed-phase column with end-capping (e.g., 4.6 x 150 mm, 3.5 µm) is chosen for its versatility and ability to retain moderately polar compounds.

-

Mobile Phase: A gradient elution is employed to ensure the separation of early-eluting polar impurities and later-eluting non-polar impurities.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water. The TFA acts as an ion-pairing agent to improve peak shape and provides a low pH to suppress the ionization of the carboxylic acid group, leading to better retention.

-

Mobile Phase B: Acetonitrile.

-

-

Gradient Program: A linear gradient from 20% to 80% Acetonitrile over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C to ensure reproducible retention times.

-

Detection: UV at 270 nm, a wavelength where the pyridine and benzene rings provide good absorbance.

-

Injection Volume: 10 µL.

-

Diluent: Acetonitrile/Water (50:50, v/v).

Method B: The Non-Optimized, Isocratic Method

This method represents a more basic, initial attempt at analysis.

-

Column: A standard C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: An isocratic mixture of 60% Methanol and 40% Phosphate buffer (pH 7.0).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: Ambient.

-

Detection: UV at 254 nm.

-

Injection Volume: 20 µL.

-

Diluent: Methanol.

The key difference lies in the optimization. Method A's use of a gradient and an acidic mobile phase with an ion-pairing agent is designed to provide superior separation and peak shape for a complex sample that may contain impurities with a range of polarities. Method B's isocratic nature and neutral pH may lead to poor peak shape for the acidic analyte and co-elution of impurities.

The Validation Gauntlet: A Head-to-Head Comparison

According to ICH Q2(R1), the validation of an analytical procedure for purity testing involves assessing several key parameters.[1][7] We will now walk through these, presenting hypothetical data to illustrate the performance comparison between Method A and Method B.

Specificity (Selectivity)

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2] For a purity assay, this means demonstrating that the method can separate the main peak from all potential impurities.

Experimental Protocol:

-

Forced Degradation: Subject a sample of 6-((Benzyloxy)carbonyl)picolinic acid to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.[5][8]

-

Spiking: Prepare a solution of the analyte and spike it with known potential impurities (e.g., starting materials, known by-products).

-

Analysis: Analyze the stressed samples and the spiked sample using both HPLC methods.

-

Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the main component in the stressed samples.

Data Comparison:

| Parameter | Method A (Optimized) | Method B (Non-Optimized) |

| Resolution (Analyte vs. Closest Impurity) | > 2.0 for all known and degradation impurities | < 1.5 for a key degradation product (co-elution) |

| Peak Purity (from forced degradation) | Pass (Peak purity index > 0.999) | Fail (Peak purity index < 0.990, indicating co-elution) |

Scientist's Insight: Method A's superior resolution demonstrates its stability-indicating nature. The co-elution observed with Method B would lead to an overestimation of the purity of a degraded sample, a critical failure for a stability-indicating method.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

-

Stock Solution: Prepare a stock solution of a reference standard of 6-((Benzyloxy)carbonyl)picolinic acid.

-

Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected range (e.g., 50% to 150% of the nominal concentration for an assay).

-

Analysis: Inject each standard in triplicate.

-

Data Analysis: Plot the average peak area against the concentration and perform a linear regression analysis.

Data Comparison:

| Parameter | Method A (Optimized) | Method B (Non-Optimized) |

| Range | 1 µg/mL to 150 µg/mL | 10 µg/mL to 100 µg/mL |

| Correlation Coefficient (r²) | > 0.999 | 0.995 |

| y-intercept | Close to zero | Significant non-zero intercept |

| Residual Plot | Random distribution | Clear trend, indicating non-linearity |

Scientist's Insight: Method A shows excellent linearity over a wider range, which is crucial for accurately quantifying both high-purity samples and samples with significant levels of impurities. The poor correlation coefficient and non-random residual plot for Method B suggest that it is not reliable for quantitative analysis across its tested range.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[7] It is often assessed by recovery studies.

Experimental Protocol:

-

Spiked Samples: Prepare a placebo (if a formulated product) or a low-concentration solution of the analyte and spike it with known amounts of the reference standard at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).

-

Analysis: Analyze each spiked sample in triplicate.

-

Calculation: Calculate the percentage recovery of the added analyte.

Data Comparison:

| Spike Level | Method A (% Recovery) | Method B (% Recovery) |

| 80% | 99.5% (RSD: 0.8%) | 95.2% (RSD: 3.5%) |

| 100% | 100.2% (RSD: 0.5%) | 108.5% (RSD: 4.1%) |

| 120% | 99.8% (RSD: 0.7%) | 115.3% (RSD: 4.5%) |

| Acceptance Criteria | 98.0% - 102.0% | 90.0% - 110.0% (Fails) |

Scientist's Insight: Method A demonstrates excellent accuracy with recoveries close to 100% and low variability. Method B's poor and variable recovery, likely due to co-eluting peaks and poor peak integration, makes it unsuitable for reliable purity determination.

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[7] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol:

-

Repeatability (Intra-assay precision):

-

Prepare six individual samples of 6-((Benzyloxy)carbonyl)picolinic acid at the nominal concentration.

-

Analyze them on the same day, with the same analyst and instrument.

-

-

Intermediate Precision (Inter-assay precision):

-

Repeat the analysis of six individual samples on a different day, with a different analyst, and/or on a different instrument.

-

-

Calculation: Calculate the Relative Standard Deviation (RSD) for each set of measurements.

Data Comparison:

| Parameter | Method A (% RSD) | Method B (% RSD) |

| Repeatability | < 1.0% | < 5.0% |

| Intermediate Precision | < 2.0% | < 8.0% |

| Acceptance Criteria | Typically < 2% for drug substance | Fails to meet typical criteria |

Scientist's Insight: The low RSD values for Method A indicate a high degree of precision, meaning the results are highly reproducible. The high variability in Method B's results would lead to inconsistent batch-to-batch purity assessments.

Detection Limit (LOD) and Quantitation Limit (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

-

LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Data Comparison:

| Parameter | Method A | Method B |

| LOD | 0.1 µg/mL | 1.5 µg/mL |

| LOQ | 0.3 µg/mL | 5.0 µg/mL |

Scientist's Insight: Method A's lower LOD and LOQ make it far more sensitive for detecting and quantifying trace-level impurities, which is a critical requirement for pharmaceutical quality control.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

-

Vary Parameters: Deliberately vary parameters such as:

-

Mobile phase composition (e.g., ±2% organic)

-

Mobile phase pH (e.g., ±0.2 units)

-

Column temperature (e.g., ±5 °C)

-

Flow rate (e.g., ±0.1 mL/min)

-

-

Analysis: Analyze a standard solution under each of the varied conditions.

-

Evaluation: Evaluate the effect on system suitability parameters (e.g., resolution, tailing factor, retention time).

Data Comparison:

| Parameter Variation | Method A (System Suitability) | Method B (System Suitability) |

| % Organic ±2% | Passes | Fails (significant shift in retention time, loss of resolution) |

| pH ±0.2 | Passes | Fails (significant peak tailing) |

| Temperature ±5 °C | Passes | Passes |

| Flow Rate ±0.1 mL/min | Passes | Passes |

Scientist's Insight: Method A is robust, meaning it will provide reliable results even with minor day-to-day variations in the analytical setup. Method B is highly sensitive to changes in mobile phase composition and pH, making it unreliable for routine use in a quality control environment.

Visualizing the Workflow

A well-structured validation process is key to success.

Caption: A typical workflow for HPLC method development and validation.

Conclusion: The Imperative of Rigorous Validation

This comparative guide illustrates the profound difference between a systematically developed and validated HPLC method and a non-optimized one. While Method B might provide a preliminary chromatogram, it fails on nearly every critical validation parameter, rendering it unfit for its intended purpose of accurately assessing the purity of 6-((Benzyloxy)carbonyl)picolinic acid.

Method A, by contrast, is demonstrated to be specific, linear, accurate, precise, sensitive, and robust. It is a self-validating system that provides trustworthy data, which is the bedrock of regulatory submissions and, ultimately, patient safety. As Senior Application Scientists, our experience dictates that the initial investment in thorough method development and validation pays significant dividends in the long run by preventing costly and time-consuming issues during later stages of drug development and manufacturing. The principles and protocols outlined herein, grounded in authoritative guidelines, provide a clear path to achieving this analytical excellence.

References

-

International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

-

European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

-

Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview with Best Practices (Part 1). LCGC International. [Link]

-

Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

-

Bhatt, H., & Singh, S. (2021). Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]

Sources

- 1. database.ich.org [database.ich.org]

- 2. researchgate.net [researchgate.net]

- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 4. biopharminternational.com [biopharminternational.com]

- 5. ijtsrd.com [ijtsrd.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. canada.ca [canada.ca]

- 8. scispace.com [scispace.com]

A Senior Application Scientist's Guide to the Spectroscopic Validation of 6-((Benzyloxy)carbonyl)picolinic Acid Metal Complexes

Authored for Researchers, Scientists, and Drug Development Professionals